molecular formula C10H9BrClNO B1598312 5-bromo-2-chloro-N-cyclopropylbenzamide CAS No. 669734-35-4

5-bromo-2-chloro-N-cyclopropylbenzamide

Cat. No. B1598312
Key on ui cas rn: 669734-35-4
M. Wt: 274.54 g/mol
InChI Key: HVXQTKXSRJBMDT-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

To a suspension of 5-bromo-2-chlorobenzoic acid (17.6 g, 75 mmol) in CH2Cl2 (180 mL) was added oxalyl chloride (7.0 mL, 83 mmol). DMF (8 drops) was added, and the mixture was stirred for 2 h at rt (gas evolution). The mixture was reduced under reduced pressure, and the crude residue was diluted with CH2Cl2 (530 mL). The mixture was cooled to 0° C., and a sol. of cyclopropylamine (5.8 mL, 83 mmol) in CH2Cl2 (45 mL) was added dropwise. The mixture was stirred for 10 min at 0° C., and was allowed to warm to rt. DIPEA (14.3 mL, 84 mmol) was added, and the mixture was stirred for 2 h at rt. The mixture was diluted with more CH2Cl2, and was washed with aq. 10% HCl, water, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The residue was triturated with hexane, filtered, and dried under high vacuum to yield the title compound (19.3 g, 94%). LC-MS: tR=0.84 min; ES+: 316.89.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four
Quantity
5.8 mL
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
14.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[CH:18]1([NH2:21])[CH2:20][CH2:19]1.CCN(C(C)C)C(C)C>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([NH:21][CH:18]1[CH2:20][CH2:19]1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
530 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
5.8 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
14.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at rt (gas evolution)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min at 0° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at rt
Duration
2 h
WASH
Type
WASH
Details
was washed with aq. 10% HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC2CC2)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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